molecular formula C12H10Cl2N4O B286329 N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride

N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride

Cat. No. B286329
M. Wt: 297.14 g/mol
InChI Key: CQCOWMFFDCPSID-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride, also known as CPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPT is a heterocyclic compound that contains a pyridazine ring, which is a rare structure in organic chemistry.

Mechanism of Action

The mechanism of action of N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride is not fully understood, but it is believed to involve the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and repair. N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and physiological effects:
N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase I. It has also been shown to inhibit the replication of certain viruses and bacteria. In addition, N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride is a highly reactive compound that can be difficult to handle, and its use requires strict safety precautions.

Future Directions

There are several potential future directions for research on N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride. One area of interest is the development of N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride analogs with improved pharmacological properties. Another area of interest is the use of N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride in combination with other drugs to enhance its anticancer activity. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride can be synthesized using various methods, including the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid hydrazide with 4-chlorobenzoyl chloride in the presence of a base. The reaction yields N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride as a yellow crystalline solid with a melting point of 210-212°C.

Scientific Research Applications

N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activity. N-(5-chloro-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)benzenecarbohydrazonoyl chloride has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C12H10Cl2N4O

Molecular Weight

297.14 g/mol

IUPAC Name

(Z)-N-(5-chloro-1-methyl-6-oxopyridazin-4-yl)benzenecarbohydrazonoyl chloride

InChI

InChI=1S/C12H10Cl2N4O/c1-18-12(19)10(13)9(7-15-18)16-17-11(14)8-5-3-2-4-6-8/h2-7,16H,1H3/b17-11-

InChI Key

CQCOWMFFDCPSID-BOPFTXTBSA-N

Isomeric SMILES

CN1C(=O)C(=C(C=N1)N/N=C(/C2=CC=CC=C2)\Cl)Cl

SMILES

CN1C(=O)C(=C(C=N1)NN=C(C2=CC=CC=C2)Cl)Cl

Canonical SMILES

CN1C(=O)C(=C(C=N1)NN=C(C2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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